

Application Notes and Protocols: Allyldiglycol Carbonate in UV-Curable Resins

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-(Allyloxy)ethoxy)ethanol

Cat. No.: B084680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allyldiglycol Carbonate (ADC), also known as diethylene glycol bis(allyl carbonate), in UV-curable resin formulations. ADC is a versatile monomer that can be homopolymerized to form Poly(allyl diglycol carbonate) (PADC), a material with excellent optical and mechanical properties, or used as a reactive diluent to modify the characteristics of other UV-curable systems.

Chemical Properties and Role in UV Curing

Allyldiglycol Carbonate is the monomer used to produce PADC, a polymer widely known by the trade name CR-39®.^{[1][2]} It is a colorless liquid with a unique structure containing two allyl groups, which are susceptible to free-radical polymerization upon exposure to UV radiation in the presence of a photoinitiator.^[1] This process allows for rapid, room-temperature curing, offering significant advantages over traditional thermal polymerization methods, such as reduced energy consumption and faster processing times.^{[1][2]}

The polymer, PADC, is a thermoset resin known for its exceptional optical clarity, high abrasion resistance, and resistance to most solvents and chemicals.^[2] It is lightweight and possesses high impact resistance, making it a preferred material for manufacturing eyeglass lenses.^{[2][3]}

Chemical Structure of Allyldiglycol Carbonate (ADC)

Caption: Chemical structure of Allyldiglycol Carbonate.

Application as a Homopolymer: UV-Cured PADC

When cured on its own, ADC forms a rigid, crosslinked polymer network. This is a primary application, particularly in the field of optics.

Quantitative Data: UV Curing of ADC to PADC

The following table summarizes the optimized conditions and resulting properties for the UV photopolymerization of ADC.

Parameter	Value	Reference
<hr/>		
Curing Conditions		
Photoinitiator	2-hydroxy-2-methyl-1-phenyl-1-propanone	[2][4]
Photoinitiator Concentration	5 parts per hundred resin (phr)	[2][4]
UV Irradiation Intensity	12 mW/cm ²	[2][4]
Curing Time	25 minutes	[2][4]
<hr/>		
Resulting Polymer Properties		
Double Bond Conversion Rate	93.2%	[2][4]
Hardness (Shore D)	88	[4]

Experimental Protocol: Preparation of PADC Sheets via UV Curing

This protocol describes the preparation of PADC sheets for applications such as solid-state nuclear track detectors.

Materials:

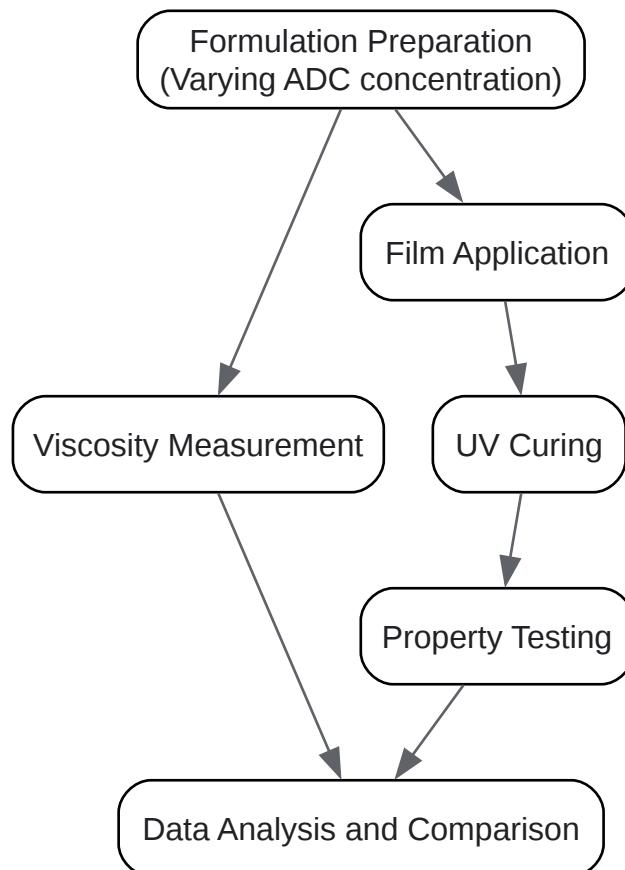
- Allyldiglycol Carbonate (ADC) monomer
- 2-hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator)

- Glass plates
- Rubber gaskets
- Clamps
- UV curing chamber with controlled intensity

Procedure:

- Formulation Preparation: In a clean, dry container, mix the ADC monomer with 5 phr of the photoinitiator. Stir until the photoinitiator is completely dissolved.
- Mold Assembly: Construct a mold by placing a rubber gasket between two clean glass plates. The thickness of the gasket will determine the thickness of the PADC sheet. Clamp the assembly together.
- Casting: Carefully pour the prepared resin mixture into the mold, avoiding the introduction of air bubbles.
- UV Curing: Place the filled mold in a UV curing chamber. Expose the mold to UV radiation with an intensity of 12 mW/cm² for 25 minutes.
- Demolding: After curing, carefully disassemble the mold to retrieve the solid PADC sheet.

Application as a Reactive Diluent


ADC can also be incorporated into other UV-curable resin systems, such as those based on acrylates, epoxies, and urethanes, where it functions as a reactive diluent.^[3] Reactive diluents are low-viscosity monomers that are added to a formulation to reduce its viscosity, making it easier to process and apply, while also participating in the polymerization reaction to become part of the final cured product.^[5]

Theoretical Effects of ADC as a Reactive Diluent

While direct comparative studies are limited, the effects of ADC as a difunctional reactive diluent can be inferred from its chemical structure and the established principles of UV curing.

- Viscosity Reduction: ADC's relatively low molecular weight and liquid state at room temperature can effectively reduce the viscosity of high-viscosity oligomers, improving flow and substrate wetting.
- Hardness and Crosslink Density: As a difunctional monomer, ADC can increase the crosslink density of the cured polymer network, which typically leads to increased hardness, scratch resistance, and chemical resistance.^[6]
- Flexibility: The ether linkages in the ADC backbone may impart a degree of flexibility to the cured resin, potentially offsetting some of the brittleness that can result from high crosslink densities.
- Adhesion: The polarity of the carbonate and ether groups in ADC may promote adhesion to various substrates.

Workflow for Evaluating ADC as a Reactive Diluent

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating ADC in UV-curable formulations.

Experimental Protocols for Testing UV-Curable Resins Containing ADC

The following are generalized protocols based on ASTM standards for evaluating the properties of UV-curable coatings.

Protocol 1: Viscosity Measurement

Objective: To determine the effect of ADC concentration on the viscosity of a UV-curable formulation.

Apparatus: Rotational viscometer.

Procedure:

- Prepare a series of formulations with varying concentrations of ADC (e.g., 0%, 5%, 10%, 15%, 20% by weight), keeping the concentrations of the oligomer, photoinitiator, and other additives constant.
- Equilibrate the samples to a constant temperature (e.g., 25°C).
- Measure the viscosity of each formulation using a rotational viscometer at a defined shear rate.
- Plot viscosity as a function of ADC concentration.

Protocol 2: Curing Performance and Hardness

Objective: To evaluate the cure speed and final hardness of formulations containing ADC.

Apparatus: UV curing unit, Shore durometer.

Procedure:

- Apply a uniform film of each formulation onto a substrate (e.g., glass or metal panel) using a drawdown bar.

- Pass the coated substrates under a UV lamp at a fixed belt speed and intensity.
- Assess the cure by performing a thumb twist or solvent rub test immediately after curing.
- Measure the Shore D hardness of the cured films after a 24-hour conditioning period.

Protocol 3: Adhesion Testing (Cross-Hatch Method)

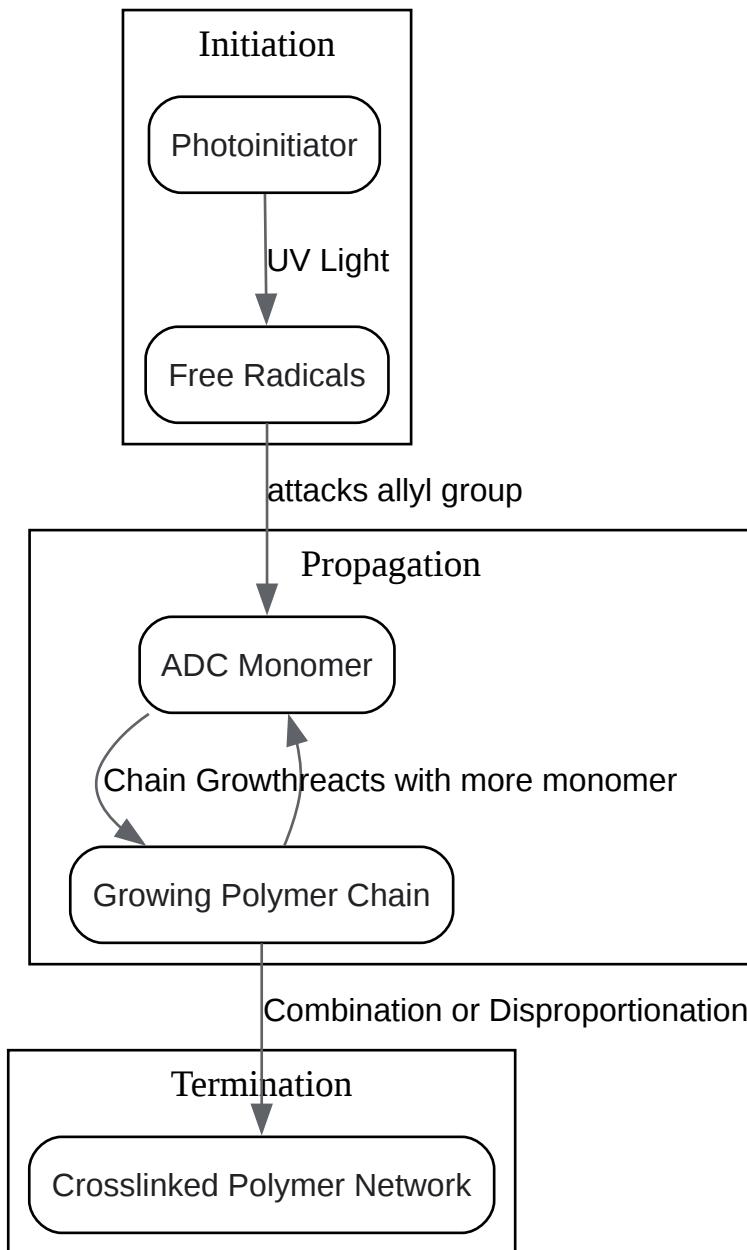
Objective: To assess the adhesion of the cured coating to a substrate.

Apparatus: Cross-hatch cutter, adhesive tape.

Procedure:

- Use the cross-hatch cutter to make a grid of cuts through the cured coating to the substrate.
- Apply a specified adhesive tape firmly over the grid and then remove it rapidly at a 180° angle.
- Visually inspect the grid area and classify the adhesion according to the amount of coating removed.

Protocol 4: Chemical Resistance


Objective: To determine the resistance of the cured coating to various chemicals.

Procedure:

- Apply a drop of the test chemical (e.g., solvent, acid, or base) onto the surface of the cured coating.
- Cover the drop with a watch glass to prevent evaporation.
- After a specified period, remove the chemical and inspect the coating for any signs of damage, such as softening, blistering, or discoloration.

Signaling Pathways and Mechanisms

The UV curing of Allyldiglycol Carbonate proceeds via a free-radical polymerization mechanism.

[Click to download full resolution via product page](#)

Caption: Free-radical polymerization mechanism of ADC.

Initiation: The process begins with the photoinitiator absorbing UV light, causing it to cleave and form highly reactive free radicals. Propagation: These free radicals then attack the carbon-

carbon double bonds of the allyl groups in the ADC monomers, initiating a chain reaction. The growing polymer chains continue to add more monomer units. Termination: The polymerization process ceases when two growing chains react with each other (combination or disproportionation), resulting in a stable, crosslinked polymer network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uvebtech.com [uvebtech.com]
- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive diluent - Wikipedia [en.wikipedia.org]
- 6. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Allyldiglycol Carbonate in UV-Curable Resins]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084680#application-of-allyldiglycol-in-uv-curable-resins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com